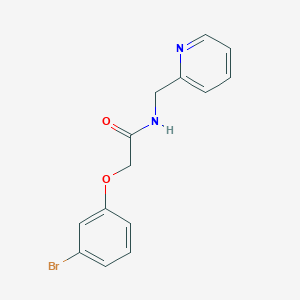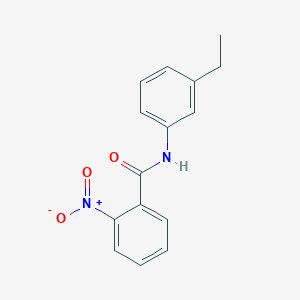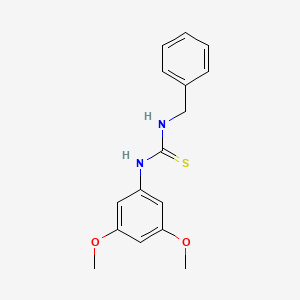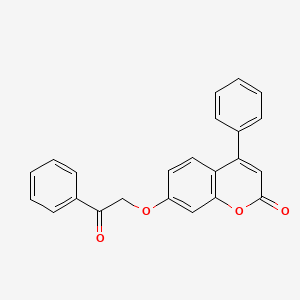
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
作用机制
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide acts as an antagonist for the adenosine A2A receptor, preventing the binding of adenosine and other agonists. This results in a decrease in the downstream signaling pathways that are activated by the receptor. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor.
Biochemical and Physiological Effects
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cAMP production and the modulation of neurotransmitter release. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Parkinson's disease and ischemic stroke.
实验室实验的优点和局限性
One advantage of using 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in lab experiments is its high affinity and selectivity for the adenosine A2A receptor, making it a useful tool for the study of this receptor. However, one limitation of using 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide is its potential for off-target effects, as it has been shown to bind to other receptors in addition to the adenosine A2A receptor. Additionally, the synthesis of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide can be complex and time-consuming, which may limit its use in some research applications.
未来方向
There are several future directions for the use of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in scientific research. One direction is the development of novel compounds based on the structure of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide with improved affinity and selectivity for the adenosine A2A receptor. Another direction is the study of the potential therapeutic applications of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide and related compounds, particularly in the treatment of neurological disorders. Additionally, the use of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide in combination with other compounds may provide new insights into the mechanisms of GPCR signaling and drug development.
合成方法
The synthesis of 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide involves the reaction of 3-bromoanisole with 2-pyridinemethanol in the presence of acetic anhydride. The resulting product is then treated with acetic acid and hydrochloric acid to yield 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide. This method has been optimized to improve the yield and purity of the final product.
科学研究应用
2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been used in various scientific research applications, including as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for the development of new drugs. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has been shown to bind to the adenosine A2A receptor, a GPCR that is involved in various physiological processes, including inflammation, cardiovascular function, and neuroprotection. 2-(3-bromophenoxy)-N-(2-pyridinylmethyl)acetamide has also been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
属性
IUPAC Name |
2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-4-3-6-13(8-11)19-10-14(18)17-9-12-5-1-2-7-16-12/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQHRJYLVBHXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(pyridin-2-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)






![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)

![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)